2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one

Overview

Description

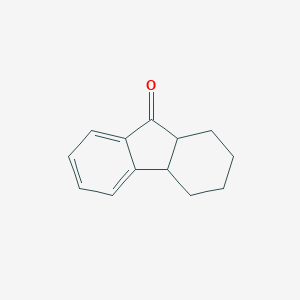

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one is an organic compound belonging to the class of fluorenones It is characterized by a fused tricyclic structure with a ketone functional group at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular Friedel-Crafts acylation of a suitable aromatic precursor. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to form alcohols or hydrocarbons.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted fluorenones with various functional groups.

Scientific Research Applications

Structural Formula

- Molecular Formula : CHO

- Molecular Weight : 186.25 g/mol

- InChI Key : MOLIPKPQUNOLPS-UHFFFAOYSA-N

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Appearance | White crystalline solid |

Scientific Research Applications

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one has several notable applications across various scientific domains:

Organic Synthesis

This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.

- Reduction : The ketone can be reduced to create alcohols or hydrocarbons.

- Substitution Reactions : The aromatic ring can undergo electrophilic or nucleophilic substitutions.

Biological Studies

Research has indicated potential biological activities associated with this compound:

- Anticancer Properties : Investigated for its ability to inhibit cancer cell growth.

- Anti-inflammatory Effects : Explored for its potential in reducing inflammation through modulation of specific pathways.

Industrial Applications

In industrial settings, this compound is utilized in the production of:

- Dyes and pigments

- Other organic chemicals used in various manufacturing processes

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound. The compound was tested against multiple cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest.

Case Study 2: Synthesis of Complex Molecules

In a synthesis-focused research project, researchers utilized this compound as an intermediate for creating polycyclic compounds through novel reaction pathways. This study highlighted the versatility of the compound in organic synthesis and its role in advancing synthetic methodologies.

Mechanism of Action

The mechanism of action of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ketone group can form hydrogen bonds or undergo nucleophilic attack, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Fluorenone: A structurally related compound with a similar tricyclic structure but lacking the tetrahydro modification.

9-Fluorenone: Another related compound with a ketone group at the 9-position but without the tetrahydro structure.

Uniqueness

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one is unique due to its tetrahydro modification, which imparts different chemical and physical properties compared to its non-tetrahydro analogs

Biological Activity

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one (CAS No. 1203-67-4) is an organic compound belonging to the fluorenone class. It is characterized by a fused tricyclic structure with a ketone functional group at the 9-position. This compound has garnered interest in various fields due to its potential biological activities, including anti-inflammatory and anticancer properties.

- Molecular Formula : C13H14O

- Molecular Weight : 186.25 g/mol

- IUPAC Name : 1,2,3,4,4a,9a-hexahydrofluoren-9-one

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The ketone group can participate in hydrogen bonding and nucleophilic attacks, influencing enzyme activity and receptor interactions. This modulation may lead to therapeutic effects in inflammatory and cancerous conditions.

Biological Activities

Research has indicated several potential biological activities of this compound:

Anti-inflammatory Activity

Studies have shown that this compound exhibits significant anti-inflammatory effects. In vitro assays demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in human monocytes. This suggests its potential use in treating inflammatory diseases.

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. In vitro experiments have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

- Anti-inflammatory Effects : A study involving human gingival fibroblasts demonstrated that treatment with this compound reduced TNF-α levels significantly when compared to untreated controls (p < 0.05). This suggests a promising role in managing periodontal diseases.

- Anticancer Activity : In a study assessing the cytotoxic effects on breast cancer cells (MCF-7), the compound showed an IC50 value of 15 µM after 48 hours of treatment. This indicates a moderate level of cytotoxicity that warrants further investigation into its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the most reliable synthetic routes for preparing 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one, and how do reaction conditions influence yield?

Basic Research Question

The compound can be synthesized via hydrogenation of 9H-fluoren-9-one (fluorenone) using catalytic hydrogenation (e.g., Pd/C or Raney Ni) under controlled pressure. Alternative routes involve Grignard reactions with ketone intermediates, as demonstrated in diazafluorenone derivatives . Key factors include:

- Catalyst selection : Pd/C typically offers higher selectivity for partial hydrogenation.

- Solvent polarity : Protic solvents like methanol enhance hydrogen uptake but may require longer reaction times.

- Temperature : Elevated temperatures (>80°C) risk over-reduction to decahydro derivatives.

Q. How can NMR spectroscopy resolve structural ambiguities in hydrogenated fluorenone derivatives?

Basic Research Question

1H and 13C NMR are critical for confirming the degree of hydrogenation and stereochemistry:

- 1H NMR : Peaks between δ 1.5–2.5 ppm indicate aliphatic protons from tetrahydro rings. Aromatic protons (δ 6.8–7.8 ppm) confirm residual unsaturation .

- 13C NMR : Carbonyl signals (δ ~200 ppm) validate ketone retention, while sp3 carbons appear at δ 20–40 ppm .

- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns stereochemistry in complex mixtures .

Q. What purification strategies are optimal for isolating this compound from byproducts?

Basic Research Question

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate hydrogenated products from unreacted fluorenone .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .

- HPLC : Reverse-phase C18 columns resolve isomers when stereochemical purity is critical .

Q. How can mechanistic studies elucidate the selectivity of hydrogenation catalysts for this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations and kinetic isotope effects (KIE) provide insights:

- DFT : Models transition states to predict regioselectivity (e.g., preference for 4a-position hydrogenation) .

- KIE : Deuterium labeling identifies rate-determining steps, such as H2 adsorption or substrate-catalyst interactions .

- In situ IR spectroscopy : Monitors carbonyl reduction in real time to optimize catalyst performance .

Q. What functionalization strategies enable the incorporation of bioactive groups into the tetrahydrofluorenone scaffold?

Advanced Research Question

- Nucleophilic addition : Grignard reagents (e.g., PhMgBr) at the ketone position yield tertiary alcohols, as seen in diazafluorenol derivatives .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at the 2- or 3-position .

- Amino acid conjugation : Fmoc-protected amino acids (e.g., via chloroformate intermediates) create peptide-like analogs for drug discovery .

Q. How can contradictions in reported spectroscopic data for hydrogenated fluorenones be resolved?

Advanced Research Question

- Meta-analysis : Compare data across solvents (e.g., CDCl3 vs. DMSO-d6) to identify solvent-induced shifts .

- Crystallography : Single-crystal X-ray diffraction unambiguously assigns bond lengths and angles, resolving disputes over tautomerism .

- Computational validation : Match experimental NMR shifts with DFT-predicted values to verify assignments .

Q. What applications does this compound have in medicinal chemistry or materials science?

Advanced Research Question

- Pharmaceutical intermediates : Serves as a scaffold for kinase inhibitors or anti-inflammatory agents due to its planar aromatic system .

- Optoelectronic materials : Its conjugated π-system and redox activity make it suitable for organic semiconductors .

- Chiral auxiliaries : The tetrahydro ring’s stereochemistry enables asymmetric synthesis of complex molecules .

Properties

IUPAC Name |

1,2,3,4,4a,9a-hexahydrofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1,3,5,7,10,12H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLIPKPQUNOLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.